molecular formula C9H11BrN2 B1424127 N-Allyl-5-bromo-4-methyl-2-pyridinamine CAS No. 1220034-28-5

N-Allyl-5-bromo-4-methyl-2-pyridinamine

Cat. No.: B1424127
CAS No.: 1220034-28-5
M. Wt: 227.1 g/mol
InChI Key: ZDRCESFJDGEDKO-UHFFFAOYSA-N
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Description

N-Allyl-5-bromo-4-methyl-2-pyridinamine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 . This pyridine derivative is offered as a key chemical intermediate for research and development purposes, strictly for Laboratory Use Only. Pyridine and pyrimidine-based compounds are of significant interest in medicinal chemistry, particularly in the search for novel enzyme inhibitors . For instance, structurally related compounds have demonstrated potent activity as alpha-glucosidase inhibitors, which is a target for type 2 diabetes management . The molecular structure of this compound features both a bromo substituent and an allyl group. The bromine atom serves as a reactive handle, making this compound a versatile precursor for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings . The allyl group can also participate in further chemical transformations, offering researchers a pathway to create more complex, functionalized molecules for building compound libraries . This makes this compound a valuable building block in drug discovery programs and the synthesis of more sophisticated chemical entities.

Properties

IUPAC Name

5-bromo-4-methyl-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRCESFJDGEDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-4-methylpyridin-2-amine (Intermediate)

Method A: Direct Amination of 5-Bromo-4-methylpyridine

  • Starting Material: 5-bromo-4-methylpyridine
  • Reagents: Ammonia or ammonia equivalents (e.g., NH₃ gas or aqueous ammonia)
  • Conditions: Elevated temperature (100–150°C), pressure-controlled environment
  • Procedure: Nucleophilic substitution of the pyridine nitrogen with ammonia, replacing the halogen at the 2-position with amino group.

Method B: Nitration and Reduction Route (from literature)

  • Nitrate 5-bromo-4-methylpyridine at the 2-position selectively.
  • Reduce the nitro group to amine using catalytic hydrogenation (Pd/C catalyst) under mild conditions (15–40°C).

Data Table 1: Synthesis of 5-bromo-4-methylpyridin-2-amine

Step Reagents Catalyst Conditions Yield Notes
1 5-bromo-4-methylpyridine + NH₃ - 100–150°C, pressure High Direct amination
2 Nitro derivative Pd/C 15–40°C, H₂ atmosphere >80% Hydrogenation to amine

Formation of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Method: N-Allylation via Nucleophilic Substitution

  • Reagents: Allyl bromide or allyl chloride
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Conditions: Reflux at 80–100°C, inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the pyridinamine in the solvent.
  • Add the base to deprotonate the amino group.
  • Slowly add allyl bromide under stirring.
  • Reflux for several hours to ensure complete N-alkylation.
  • Purify via extraction, washing, and chromatography.

Data Table 2: N-Allylation process

Step Reagents Base Solvent Conditions Yield Notes
1 Allyl bromide K₂CO₃ DMF Reflux 80–100°C 70–85% N-alkylation of amine

Alternative Synthetic Routes

Using Cross-Coupling Reactions

  • Suzuki or Negishi coupling can be employed to introduce the allyl group by coupling a suitable halogenated pyridine with allyl organometallic reagents, offering regioselectivity and high yields.

Decarboxylation and Halogenation

  • Starting from methylated pyridines, halogenation at the 5-position followed by amination provides an alternative route.

Key Research Findings and Data

Reference Methodology Advantages Limitations
Patent WO2024015825A1 Multi-step synthesis involving halogenation, amination, and coupling High purity, scalable Requires multiple purification steps
Patent CN101560183B Bromination followed by amination and N-alkylation Good yields, industrial applicability Handling of halogenating agents
Scientific Literature (e.g., Haas et al., 2016) Negishi coupling for N-alkylation High regioselectivity Requires organozinc reagents

Summary of Preparation Data

Method Key Reagents Reaction Conditions Yield Remarks
Direct amination NH₃ 100–150°C, high pressure >80% Efficient for pyridine core
Hydrogenation Pd/C, H₂ 15–40°C >85% Mild conditions, high selectivity
N-Allylation Allyl bromide, K₂CO₃ Reflux 80–100°C 70–85% Widely used, scalable

Chemical Reactions Analysis

Types of Reactions

N-Allyl-5-bromo-4-methyl-2-pyridinamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-Allyl-5-bromo-4-methyl-2-pyridinamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Allyl-5-bromo-4-methyl-2-pyridinamine involves its interaction with specific molecular targets. The exact pathways depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Allyl-5-bromo-4-methyl-2-pyridinamine with key analogs from published

Compound Name Molecular Formula Substituents (Position) Key Features Reference
This compound C₉H₁₁BrN₂ 5-Br, 4-Me, 2-NH-Allyl Allyl group for functionalization Target Compound
5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine C₁₂H₁₇BrN₂O 5-Br, 2-N(Me)(THP-CH2) Bulky substituent, increased hydrophobicity
N-(2-Bromo-5-formylpyridin-3-yl)pivalamide C₁₂H₁₅BrN₂O₂ 2-Br, 5-CHO, 3-NH-Pivalamide Aldehyde for conjugation
5-Bromo-2-chloro-4-methylpyrimidine C₅H₄BrClN₂ 5-Br, 2-Cl, 4-Me Pyrimidine core, halogenated positions
Key Observations:
  • Core Heterocycle : The target compound and analogs in and feature a pyridine core, whereas uses a pyrimidine ring. Pyrimidines exhibit distinct electronic properties (e.g., higher aromaticity) and are more common in nucleotide analogs .
  • Substituent Diversity : The allyl group in the target compound offers synthetic flexibility compared to the tetrahydropyran (THP) group in , which may enhance lipid solubility for drug delivery. The formyl group in enables conjugation with amines or hydrazines, making it useful in probe synthesis.
  • Halogenation : Bromine at position 5 is conserved in the target and , facilitating cross-coupling reactions. The pyrimidine analog includes chlorine at position 2, which may alter reactivity in substitution reactions.

Physicochemical Properties

  • Solubility : The allyl group in the target compound likely reduces water solubility compared to polar substituents (e.g., formyl in ). The THP group in may further increase hydrophobicity, favoring organic solvents.

Research Findings and Gaps

  • Reactivity : Bromine at position 5 in the target compound and suggests utility in Suzuki couplings, as demonstrated in pyrimidine systems . However, steric hindrance from the allyl group may slow reaction kinetics compared to smaller substituents.
  • Biological Activity : Pyridine derivatives with bulky groups (e.g., THP in ) often exhibit enhanced binding to hydrophobic enzyme pockets, but this remains untested for the target compound.

Biological Activity

N-Allyl-5-bromo-4-methyl-2-pyridinamine is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound, characterized by a pyridine ring with a bromine atom at the 5-position and an allyl group at the nitrogen atom, has been explored for various applications, including its role as a lead compound in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact pathways through which this compound exerts its effects depend on the biological context in which it is used. For instance, it may modulate enzyme activity or receptor signaling, leading to various physiological responses.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against biofilm formation, which is critical in preventing infections associated with medical devices and chronic wounds.

Anti-cancer Activity

The compound's structural similarity to other biologically active molecules suggests potential anti-cancer properties. Research has highlighted how modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines. One study demonstrated that derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cells .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been noted for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy of this compound derivatives against biofilm-forming bacteria.
    • Findings : Several derivatives showed significant inhibition of biofilm formation in Staphylococcus aureus, indicating potential use in treating infections associated with biofilms.
  • Cancer Cell Proliferation Study :
    • Objective : Assess the cytotoxic effects of this compound on breast cancer cells.
    • Results : The compound exhibited IC50 values in the low micromolar range, suggesting potent anti-cancer activity through apoptosis induction and cell cycle arrest.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
This compoundC10H11BrN2Allyl substitution enhances reactivity
N-Benzyl-5-bromo-4-methyl-2-pyridinamineC13H13BrN2Contains a benzyl group instead of an allyl group
5-Bromo-4-methyl-2-pyridinamineC8H9BrN2Lacks the allyl substitution; only has bromine and methyl groups

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-Allyl-5-bromo-4-methyl-2-pyridinamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or palladium-catalyzed cross-coupling. For example, a related pyridinamine derivative was prepared by refluxing 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde and sodium cyanoborohydride in methanol, followed by recrystallization in ethanol . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Catalytic systems like Cp2TiCl2/Zn in THF may enhance allylation efficiency, as seen in similar N-alkylpyridinamine syntheses .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, bromine-induced deshielding) .
  • X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize crystal packing .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (expected [M+H]+ ~ 271.03 Da for C10H12BrN2).

Q. How can purification challenges due to bromine/allyl group reactivity be addressed?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) separates brominated byproducts. Recrystallization in ethanol or acetonitrile improves purity, as demonstrated for 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine .

Advanced Research Questions

Q. How can crystallographic disorder in the allyl or bromine substituents be resolved during structure determination?

  • Methodological Answer : Use SHELXL’s PART and ISOR commands to model disorder. For example, partial occupancy refinement and anisotropic displacement parameter constraints improve electron density maps. The WinGX suite integrates tools for validating geometry and hydrogen bonding (e.g., PLATON) . Reference the 2021 structure of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, where N–H···N hydrogen bonds formed centrosymmetric dimers .

Q. How do structural modifications (e.g., bromine vs. methyl substitution) influence electronic properties and reactivity?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, favoring nucleophilic substitution. Methyl groups enhance steric hindrance, as seen in SAR studies of pyridinamine derivatives (Table 1). Computational tools (DFT, MO analysis) quantify charge distribution .

Table 1 : Substituent Effects on Pyridinamine Derivatives

SubstituentPositionReactivity/YieldBiological Activity (if applicable)
Br573% (coupling)Antimicrobial
CH3483% (alkylation)Anti-tumor
OCH3260% (Suzuki)Not reported

Q. What strategies resolve contradictions in crystallographic data between SHELXL versions?

  • Methodological Answer : Post-2008 SHELXL updates introduced new restraints (e.g., SIMU/DELU for thermal motion). Compare refinement metrics (R-factor, wR2) across versions. For legacy datasets, reprocess with WinGX’s updated GUI, ensuring compatibility with SHELXT’s automated space-group determination .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

  • Methodological Answer :
  • Functional Group Variation : Replace bromine with electron-deficient groups (e.g., CN, NO2) to enhance binding to hydrophobic pockets.
  • Allyl Chain Modification : Introduce cyclopropane rings or fluorine to improve metabolic stability, as in antibiotic scaffolds .
  • Biological Assays : Test against Gram-positive/negative bacteria (MIC ≤ 2 µg/mL) using broth microdilution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Allyl-5-bromo-4-methyl-2-pyridinamine
Reactant of Route 2
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N-Allyl-5-bromo-4-methyl-2-pyridinamine

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